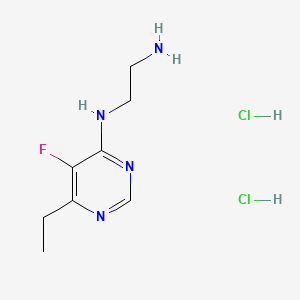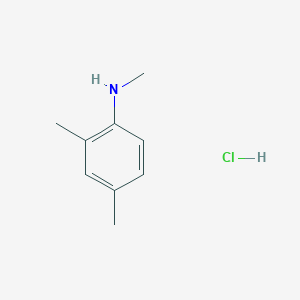
n,2,4-Trimethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,2,4-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H13N·HCl. It is an aromatic amine that is of commercial interest as a precursor to dyes and other chemical intermediates. This compound is known for its role in the synthesis of various industrial chemicals and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,2,4-Trimethylaniline hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) to produce 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline. The final step involves the conversion of 2,4,6-trimethylaniline to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods:
Nitration: Mesitylene is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,4,6-trimethylnitrobenzene.
Reduction: The nitro compound is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 2,4,6-trimethylaniline.
Salt Formation: Finally, 2,4,6-trimethylaniline is reacted with hydrochloric acid to form this compound
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n,2,4-Trimethylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrochloric acid are used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Involved in the preparation of Grubbs’ catalyst, which is used in olefin metathesis reactions.
Biology:
- Studied for its potential biological activities and interactions with biological molecules.
Medicine:
- Investigated for its potential use in pharmaceutical formulations and drug development.
Industry:
- Utilized in the production of various industrial chemicals and intermediates.
- Employed in the manufacture of organic pigments and dyes .
Mécanisme D'action
The mechanism of action of n,2,4-Trimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylaniline: An aromatic amine with similar chemical properties and applications.
2,4,5-Trimethylaniline: Another isomer with comparable reactivity and uses.
Uniqueness: n,2,4-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interaction with other chemicals. This compound’s hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C9H14ClN |
|---|---|
Poids moléculaire |
171.67 g/mol |
Nom IUPAC |
N,2,4-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-5-9(10-3)8(2)6-7;/h4-6,10H,1-3H3;1H |
Clé InChI |
XCAXAYBCNDWTTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
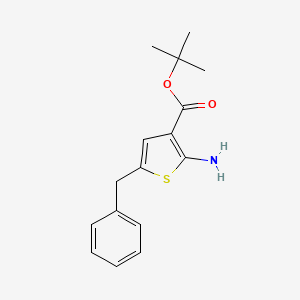
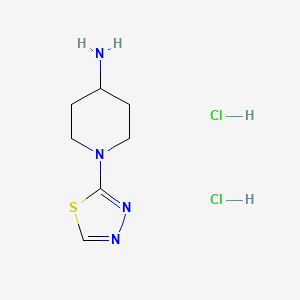


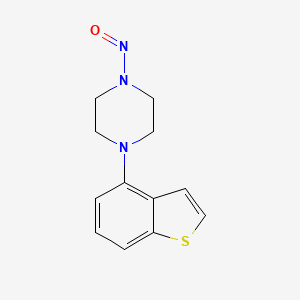
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
